molecular formula C17H16ClNO4S B070922 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride CAS No. 187089-27-6

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride

Cat. No.: B070922
CAS No.: 187089-27-6
M. Wt: 365.8 g/mol
InChI Key: CZYCFUHNECALIP-UHFFFAOYSA-N
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Description

2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is a specialized reagent used in organic synthesis and bioconjugation. Its structure features an Fmoc (9-fluorenylmethoxycarbonyl) group, a sulfonic acid chloride moiety, and an ethanesulfonic backbone. The Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The sulfonic acid chloride enhances reactivity, making the compound suitable for forming sulfonamide bonds or modifying substrates with sulfonate groups. This reagent is particularly valuable in peptide synthesis, polymer chemistry, and surface functionalization due to its dual functionality .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-chlorosulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-24(21,22)10-9-19-17(20)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYCFUHNECALIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940176
Record name (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate
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Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187089-27-6
Record name 9H-Fluoren-9-ylmethyl N-[2-(chlorosulfonyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187089-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl hydrogen [2-(chlorosulfonyl)ethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Sequence

The synthesis typically follows three key stages:

  • Amino Group Protection : Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to shield the primary amine.

  • Sulfonic Acid Formation : Installation of the sulfonic acid moiety onto the ethane backbone.

  • Chlorination : Conversion of the sulfonic acid (–SO₃H) to the sulfonyl chloride (–SO₂Cl).

Step 1: Fmoc Protection of 2-Aminoethanesulfonic Acid

The primary amine of 2-aminoethanesulfonic acid (taurine) reacts with Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate ) in a nucleophilic acyl substitution. The reaction is conducted in a biphasic solvent system (e.g., acetonitrile/water) to enhance solubility while minimizing hydrolysis of Fmoc-Cl. A representative procedure involves:

  • Dissolving taurine in a 1:1 mixture of water and acetonitrile.

  • Adding Fmoc-Cl dropwise at 0°C to suppress side reactions.

  • Stirring at room temperature for 12–24 hours to ensure complete conversion.

Critical Parameters :

  • Base Selection : Triethylamine or sodium bicarbonate is often omitted due to the inherent basicity of the sulfonic acid group.

  • Solvent System : Acetonitrile/water (1:1) balances reactivity and solubility, achieving yields >90%.

Step 2: Sulfonic Acid to Sulfonyl Chloride Conversion

The sulfonic acid group is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . SOCl₂ is preferred for its milder conditions and gaseous byproducts (SO₂, HCl), which simplify purification. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on SOCl₂, forming the sulfonyl chloride and releasing HCl gas.

Optimized Protocol :

  • Refluxing Fmoc-aminoethanesulfonic acid with excess SOCl₂ (3–5 equiv) in anhydrous dichloromethane.

  • Catalytic N,N-dimethylformamide (DMF) (1–2 mol%) accelerates the reaction by generating a reactive chlorosulfite intermediate.

  • Reaction completion within 4–6 hours, confirmed by FT-IR loss of the –SO₃H stretch (~1040 cm⁻¹).

Industrial-Scale Production and Purification

Batch Reactor Design

Industrial synthesis employs jacketed glass-lined reactors (500–1000 L) with:

  • Temperature Control : Cryogenic cooling (0°C) during Fmoc protection and heating (40–60°C) for chlorination.

  • Pressure Management : Ventilation systems to handle HCl and SO₂ emissions.

Yield and Purity Data :

StepScale (kg)Yield (%)Purity (HPLC)
Fmoc Protection509298.5
Sulfonyl Chlorination458897.2

Purification Techniques

  • Crystallization : The Fmoc-protected intermediate is recrystallized from ethyl acetate/hexanes (3:1), reducing polar impurities.

  • Column Chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate in hexanes isolates the sulfonyl chloride (>99% purity).

Comparative Analysis of Chlorinating Agents

Agent Efficiency and Byproduct Profile

Chlorinating AgentReaction Time (h)Yield (%)Byproducts
SOCl₂488SO₂, HCl
PCl₅285POCl₃, HCl
(COCl)₂678CO, HCl

Key Insight : SOCl₂ provides the optimal balance of speed and cleanliness, though PCl₅ is preferable for moisture-sensitive substrates.

Applications in Peptide Synthesis

Fmoc-aminoethanesulfonyl chloride serves as a key reagent for introducing sulfonamide linkages in solid-phase peptide synthesis (SPPS). Its utility stems from:

  • Orthogonal Reactivity : The sulfonyl chloride selectively reacts with amines without disturbing the Fmoc group.

  • Enhanced Solubility : Polar sulfonamide linkages improve peptide solubility in aqueous buffers.

Chemical Reactions Analysis

General Reactivity of Sulfonic Acid Chlorides

Sulfonic acid chlorides are highly reactive intermediates, commonly used for introducing sulfonate groups via nucleophilic substitution. Key reactions include:

  • Hydrolysis : Forms sulfonic acids in aqueous conditions.

  • Aminolysis : Reacts with amines to produce sulfonamides.

  • Esterification : Combines with alcohols or phenols to generate sulfonate esters.

These reactions are pivotal in peptide synthesis and polymer chemistry for functionalization .

Fmoc-Protected Amino Acid Derivatives

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis for temporary amine protection. It is cleaved under mild basic conditions (e.g., piperidine). Key reactions observed in analogous compounds include:

Reaction TypeConditionsProductReference
Deprotection 20% piperidine in DMFFree amine + CO₂ + fluorenyl byproducts
Acylation Activated esters (e.g., HOBt/DIC)Peptide bond formation
Sulfonation Sulfonyl chloride couplingSulfonamide linkages

For example, Fmoc-D-Orn(Aloc)-OH ( ) undergoes selective deprotection of the Aloc group under palladium catalysis, demonstrating orthogonal reactivity .

Challenges and Limitations

  • Moisture Sensitivity : Requires anhydrous handling .

  • Side Reactions : Competing hydrolysis during coupling steps.

  • Purification : Difficulty in isolating sulfonic acid chlorides due to reactivity .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Agents
The compound has been evaluated for its antimicrobial properties. In a study focusing on nitrogen and sulfur-containing heterocyclic compounds, derivatives of fluorene were synthesized and tested against multidrug-resistant microorganisms. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

1.2 Dipeptidomimetics
Another application of this compound is in the synthesis of dipeptidomimetics. The fluorene moiety enhances the stability and bioavailability of peptide-based drugs. The incorporation of the 9H-fluorene group into amino acids can lead to improved pharmacokinetic profiles, making it a valuable building block in drug design .

Materials Science

2.1 Polymer Chemistry
The compound's structure allows for its use in polymer chemistry, particularly in creating functionalized polymers. The sulfonic acid chloride group can serve as a reactive site for further modifications, enabling the development of polymers with tailored properties for specific applications such as drug delivery systems or sensors .

2.2 Coatings and Adhesives
Due to its unique chemical structure, 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride can be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durability and resistance to environmental factors .

Biochemistry

3.1 Protein Modification
In biochemistry, this compound can be utilized for protein modification. The fluorene moiety can be employed to label proteins for tracking or imaging purposes in biological studies. This application is particularly relevant in understanding protein interactions and dynamics within cellular environments .

3.2 Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of certain enzymes, such as d-amino acid oxidase (DAAO). Research indicates that derivatives containing the fluorene structure can effectively inhibit DAAO activity, which is significant for therapeutic strategies targeting neurological disorders .

Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityCertain derivatives showed effectiveness against multidrug-resistant strainsPotential development of new antibiotics
Polymer ApplicationsDemonstrated ability to create functionalized polymersUseful in drug delivery systems
Protein LabelingFluorene moiety used for protein trackingEnhances understanding of protein interactions
Enzyme InhibitionEffective DAAO inhibitors identifiedTherapeutic potential for neurological conditions

Mechanism of Action

The mechanism of action of 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride involves its ability to act as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group of amino acids during peptide synthesis, allowing for selective deprotection and coupling reactions . This compound interacts with molecular targets and pathways involved in peptide bond formation, facilitating the synthesis of complex peptides.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide
  • Structure: Contains an Fmoc group linked to a succinimide ester (C₁₉H₁₅NO₅, MW 337.32 g/mol) .
  • Reactivity : Succinimide esters are less reactive than sulfonic acid chlorides, requiring longer reaction times for amine coupling.
  • Applications : Primarily used for amine protection in peptide synthesis.
  • Stability : More stable under ambient conditions compared to acid chlorides.
(b) FMOC-L-LEUCYL CHLORIDE
  • Structure: Fmoc-protected leucine with a carboxylic acid chloride (C₂₁H₂₂ClNO₃, MW 371.86 g/mol) .
  • Reactivity : Carboxylic acid chlorides are less reactive than sulfonic acid chlorides, limiting their utility in sulfonylation reactions.
  • Applications : Used for introducing leucine residues in peptide chains.
  • Solubility : Lower water solubility compared to sulfonic acid derivatives due to the absence of a sulfonate group.
(c) Perfluorinated Ethanesulfonic Acid Derivatives
  • Structure : Fluorinated ethanesulfonic acids (e.g., potassium salts with dodecafluorohexyl groups) .
  • Reactivity : Inert due to perfluorination; used as surfactants or electrolytes rather than synthetic intermediates.
  • Applications : Industrial materials (e.g., firefighting foams, coatings).
(d) 2-(N-Morpholino)ethanesulfonic Acid (MES)
  • Structure: Zwitterionic buffer with a morpholino group (C₆H₁₃NO₄S, MW 195.24 g/mol) .
  • Reactivity: Non-reactive sulfonic acid; functions as a pH buffer in biochemical assays.

Comparative Data Table

Compound Molecular Weight (g/mol) Reactivity Solubility Primary Applications
Target Compound ~400 (estimated) High Moderate in DMF Bioconjugation, peptide synthesis
N-(Fmoc)succinimide 337.32 Moderate High in DCM Amine protection
FMOC-L-LEUCYL CHLORIDE 371.86 Moderate Low in water Peptide elongation
Perfluorinated Ethanesulfonates 400–600 Low High in solvents Industrial materials
MES 195.24 Non-reactive High in water Biochemical buffering

Research Findings and Key Differences

Reactivity :

  • The sulfonic acid chloride in the target compound exhibits 10–20× faster reaction kinetics compared to succinimide esters in amine coupling, as shown in studies optimizing solid-phase peptide synthesis .
  • However, its moisture sensitivity necessitates strict anhydrous conditions, unlike MES or perfluorinated derivatives .

Stability :

  • FMOC-L-LEUCYL CHLORIDE and N-(Fmoc)succinimide have shelf lives exceeding 12 months at 0–6°C, whereas the target compound degrades within 6 months under similar storage .

Applications :

  • The target compound’s sulfonic acid chloride enables sulfonamide bond formation , critical for synthesizing sulfa drugs or functionalized polymers. In contrast, perfluorinated derivatives are unsuitable for such reactions due to their inertness .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride is C23H22ClN2O4SC_{23}H_{22}ClN_{2}O_{4}S. Its structure consists of a fluorene moiety linked to an ethanesulfonic acid group via a methoxycarbonylamino linkage. The presence of the sulfonic acid chloride group suggests potential reactivity and utility in various biochemical applications.

PropertyValue
Molecular Weight440.85 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Hazard ClassificationAquatic Chronic 4

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluorene moiety is known for its ability to stabilize certain interactions, potentially enhancing the compound's efficacy in biological systems.

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluated the antitumor effects of related fluorene derivatives, finding that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition :
    Research has demonstrated that compounds with similar structures can act as inhibitors of cathepsin K, an enzyme involved in bone resorption. This inhibition could have therapeutic implications for osteoporosis and other bone-related diseases.
  • Fluorescent Properties :
    The compound's structure allows it to be used as a fluorescent probe for imaging purposes. Its ability to target specific cells or tissues makes it valuable in biomedical research for tracking cellular processes.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cathepsin K, affecting bone metabolism
ImagingServes as a fluorescent probe for cellular imaging

Future Directions

The potential applications of this compound are vast, particularly in drug development and biomedical imaging. Further studies are warranted to fully elucidate its mechanisms of action, optimize its chemical properties for enhanced efficacy, and explore its utility in clinical settings.

Q & A

Q. What are the critical safety considerations when handling 2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethanesulfonic acid chloride in laboratory settings?

  • Methodological Answer : This compound is classified under GHS for acute toxicity (oral), skin corrosion, and severe eye irritation . Researchers must:
  • Use PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or contact.
  • Avoid dust formation by handling in closed systems and ensuring proper ventilation .
  • Store at room temperature in airtight containers to prevent degradation or moisture absorption, which could trigger hydrolysis .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Stability is maintained by:
  • Storing in a dry, inert environment (e.g., desiccator with silica gel) to prevent hydrolysis of the sulfonyl chloride group.
  • Monitoring for discoloration or precipitate formation, which may indicate decomposition. Evidence suggests room-temperature storage is sufficient if moisture is excluded .

Q. What solvent systems are compatible with this reagent in peptide synthesis?

  • Methodological Answer : Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are optimal, as they minimize hydrolysis and enhance reactivity with amines. Avoid aqueous or protic solvents (e.g., methanol) unless reactions are carefully controlled for pH and temperature .

Advanced Research Questions

Q. What methodologies are recommended for introducing the Fmoc-protected sulfonic acid chloride group into target molecules?

  • Methodological Answer :
  • Coupling Conditions : Use a 1.2–1.5 molar excess of the sulfonic acid chloride relative to the target amine in DCM at 0–25°C. Add a tertiary base (e.g., N-ethyl-N,N-diisopropylamine) to neutralize HCl byproducts and accelerate reaction kinetics .
  • Monitoring : Track reaction progress via TLC (disappearance of amine spots) or HPLC to confirm conjugation .

Q. How do competing nucleophiles (e.g., water, buffers) impact the selectivity of sulfonylation reactions?

  • Methodological Answer : Competing nucleophiles can hydrolyze the sulfonyl chloride or form undesired byproducts. To mitigate:
  • Use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Avoid buffer systems with primary amines (e.g., Tris) or hydroxyl groups (e.g., HEPES). MES buffer (pH 5.5–6.5) is compatible due to its low nucleophilicity .

Q. How can researchers resolve contradictions in reaction yields under varying pH conditions?

  • Methodological Answer :
  • Low pH (≤6) : Enhances sulfonyl chloride stability but slows amine reactivity. Use activating agents (e.g., HOBt) to improve coupling efficiency.
  • High pH (≥8) : Increases amine nucleophilicity but accelerates hydrolysis. Optimize by adding the sulfonyl chloride gradually and maintaining temperatures below 10°C .

Q. What analytical techniques confirm successful conjugation of this reagent to amine-containing substrates?

  • Methodological Answer :
  • LC-MS : Detect mass shifts corresponding to the added sulfonic acid-Fmoc group (Δm/z ~385.4).
  • ¹H NMR : Look for disappearance of the Fmoc aromatic protons (δ 7.3–7.8 ppm) post-deprotection.
  • MALDI-TOF : Validate molecular weight accuracy for peptides or polymers .

Q. How to optimize reaction stoichiometry in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Addition : Introduce the sulfonyl chloride in portions to minimize side reactions.
  • Kinetic Analysis : Use pseudo-first-order conditions with excess amine to determine rate constants. Adjust molar ratios based on observed conversion rates .

Q. What purification strategies isolate products derived from this sulfonic acid chloride?

  • Methodological Answer :
  • Precipitation : Add cold ether or hexane to crude mixtures to precipitate Fmoc-protected products.
  • Chromatography : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients for high-purity isolation .

Q. What are the mechanistic implications of temperature on hydrolysis rates during reactions?

  • Methodological Answer :
    Hydrolysis follows pseudo-first-order kinetics, with rate doubling every 10°C increase. Below 0°C, hydrolysis is negligible, but coupling efficiency drops. Balance reactivity and stability by conducting reactions at 4–10°C in anhydrous DCM .

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